![molecular formula C9H4N4O3 B14318975 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione CAS No. 105664-72-0](/img/structure/B14318975.png)
1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione
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Overview
Description
1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione is a heterocyclic compound that features a fused tricyclic structure containing imidazole and quinazoline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione typically involves multi-component reactions. One common method includes the formation of a Schiff’s base, followed by an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-step synthesis processes, utilizing advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are often employed under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and overall molecular architecture.
Quinazolinones: These compounds are structurally related but lack the imidazole ring, resulting in different chemical properties and applications.
Uniqueness: 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione is unique due to its specific tricyclic structure and the presence of three nitrogen atoms, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
105664-72-0 |
---|---|
Molecular Formula |
C9H4N4O3 |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
1,7-dihydroimidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C9H4N4O3/c14-7-3-4(10-2-13-9(3)16)8(15)6-5(7)11-1-12-6/h1-2H,(H,11,12)(H,10,13,16) |
InChI Key |
IWROETMFTPFQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CNC3=O |
Origin of Product |
United States |
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